molecular formula C7H8N2O B1167203 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) CAS No. 114402-41-4

1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI)

Cat. No.: B1167203
CAS No.: 114402-41-4
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Description

1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) is a heterocyclic compound that belongs to the pyridine family It is characterized by a fused pyrrole and pyridine ring system with an additional oxygen atom at the 7th position

Properties

CAS No.

114402-41-4

Molecular Formula

C7H8N2O

Synonyms

1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI)

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) typically involves multi-step organic reactions. One common method includes the cyclization of N-propargylic β-enaminones with arylaldehydes in the presence of a base such as potassium hydroxide (KOH) in dimethylformamide (DMF) under nitrogen atmosphere . The reaction is monitored by thin-layer chromatography (TLC) and the product is extracted using ethyl acetate (EtOAc).

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions: 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the nitrogen-containing ring, leading to different structural analogs.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) involves its interaction with molecular targets such as FGFRs. By inhibiting these receptors, the compound can disrupt signaling pathways that are crucial for cell proliferation and survival, leading to apoptosis in cancer cells . The exact molecular interactions and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Uniqueness: 1H-Pyrrolo[2,3-b]pyridine,2,3-dihydro-,7-oxide(6CI) is unique due to the presence of the oxygen atom at the 7th position, which can significantly alter its chemical reactivity and biological activity compared to its analogs. This modification can enhance its potential as a therapeutic agent and its utility in various chemical reactions.

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